Cas no 921574-90-5 (Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-3-(trifluoromethyl)-)

Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-3-(trifluoromethyl)- is a fluorinated pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a trifluoromethyl-substituted benzamide moiety linked to a 4-fluorophenyl-substituted pyridazinone core, enhancing its metabolic stability and binding affinity. Its structural complexity offers opportunities for selective modulation of biological targets, particularly in CNS or inflammatory pathways. The presence of fluorine atoms improves lipophilicity and bioavailability, while the pyridazinone scaffold may contribute to hydrogen-bonding interactions. This compound is suited for exploratory studies in drug discovery, where its unique pharmacophore could serve as a lead structure for further optimization. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-3-(trifluoromethyl)- structure
921574-90-5 structure
Product Name:Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-3-(trifluoromethyl)-
CAS No:921574-90-5
MF:C20H15F4N3O2
MW:405.345618486404
CID:5957405
PubChem ID:20932370
Update Time:2025-10-28

Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-3-(trifluoromethyl)-
    • N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide
    • NCGC00290977-01
    • AKOS001970271
    • AB01294767-01
    • N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide
    • 921574-90-5
    • F2236-0228
    • N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide
    • Inchi: 1S/C20H15F4N3O2/c21-16-6-4-13(5-7-16)17-8-9-18(28)27(26-17)11-10-25-19(29)14-2-1-3-15(12-14)20(22,23)24/h1-9,12H,10-11H2,(H,25,29)
    • InChI Key: VZZMCGSJXJYJIO-UHFFFAOYSA-N
    • SMILES: C(NCCN1N=C(C2=CC=C(F)C=C2)C=CC1=O)(=O)C1=CC=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 405.11003938g/mol
  • Monoisotopic Mass: 405.11003938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 669
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • pka: 13.87±0.46(Predicted)

Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-3-(trifluoromethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2236-0228-2μmol
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide
921574-90-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2236-0228-1mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide
921574-90-5 90%+
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$54.0 2023-05-16
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F2236-0228-2mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide
921574-90-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2236-0228-3mg
N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide
921574-90-5 90%+
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Additional information on Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-3-(trifluoromethyl)-

Recent Advances in the Study of Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-3-(trifluoromethyl)- (CAS: 921574-90-5)

The compound Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-3-(trifluoromethyl)- (CAS: 921574-90-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and fluorophenyl substituents, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

One of the key areas of investigation has been the compound's role as a potential inhibitor of certain enzymatic targets. Research indicates that the presence of the trifluoromethyl group enhances the molecule's binding affinity and selectivity, making it a candidate for targeting diseases such as cancer and inflammatory disorders. In vitro studies have demonstrated its efficacy in inhibiting specific kinases, which are often implicated in uncontrolled cell proliferation. These findings suggest that CAS: 921574-90-5 could serve as a lead compound for the development of novel kinase inhibitors.

Another significant aspect of recent research involves the optimization of the synthetic route for CAS: 921574-90-5. Advances in organic synthesis have enabled more efficient and scalable production of this compound, which is critical for further preclinical and clinical studies. Researchers have reported improved yields and purity through the use of novel catalysts and reaction conditions. These methodological improvements not only facilitate the production of the compound but also reduce costs and environmental impact, aligning with the principles of green chemistry.

Pharmacokinetic and toxicological studies have also been conducted to evaluate the safety and bioavailability of CAS: 921574-90-5. Preliminary data indicate that the compound exhibits favorable pharmacokinetic profiles, including good oral absorption and metabolic stability. However, further studies are needed to assess its long-term toxicity and potential side effects. These findings are crucial for determining the compound's suitability for human trials and eventual therapeutic use.

In conclusion, the recent research on Benzamide, N-[2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-3-(trifluoromethyl)- (CAS: 921574-90-5) highlights its potential as a versatile and effective therapeutic agent. The compound's unique chemical structure and promising biological activity make it a valuable candidate for further investigation. Future studies should focus on elucidating its mechanism of action in greater detail, optimizing its pharmacological properties, and advancing it through the drug development pipeline. The ongoing research in this area holds great promise for the discovery of new treatments for a range of diseases.

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